L-Serine, O-[(1,1-dimethylethyl)diphenylsilyl]-N-(6-methyl-1-oxoheptyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Serine, O-[(1,1-dimethylethyl)diphenylsilyl]-N-(6-methyl-1-oxoheptyl)-: is a synthetic derivative of L-serine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of a diphenylsilyl group and a 6-methyl-1-oxoheptyl group, which are attached to the serine molecule. The modifications enhance its chemical properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine, O-[(1,1-dimethylethyl)diphenylsilyl]-N-(6-methyl-1-oxoheptyl)- typically involves multiple steps:
Protection of the Serine Hydroxyl Group: The hydroxyl group of L-serine is protected using a diphenylsilyl group. This step is crucial to prevent unwanted reactions during subsequent steps.
Acylation: The amino group of the protected serine is then acylated with 6-methyl-1-oxoheptanoic acid under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The diphenylsilyl group can be substituted with other silyl groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
L-Serine, O-[(1,1-dimethylethyl)diphenylsilyl]-N-(6-methyl-1-oxoheptyl)-: has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in neurodegenerative diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The diphenylsilyl group enhances its stability and allows it to interact with enzymes and receptors more effectively. The 6-methyl-1-oxoheptyl group plays a role in modulating its biological activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
L-Serine, O-[(1,1-dimethylethyl)dimethylsilyl]-: This compound has a dimethylsilyl group instead of a diphenylsilyl group, which affects its chemical properties and applications.
L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-[(1,1-dimethylethyl)diphenylsilyl]-: This compound has an additional dimethylethoxycarbonyl group, making it more complex and potentially more versatile in certain applications.
Uniqueness: : The presence of both the diphenylsilyl and 6-methyl-1-oxoheptyl groups in L-Serine, O-[(1,1-dimethylethyl)diphenylsilyl]-N-(6-methyl-1-oxoheptyl)- makes it unique
Properties
CAS No. |
214753-42-1 |
---|---|
Molecular Formula |
C27H39NO4Si |
Molecular Weight |
469.7 g/mol |
IUPAC Name |
(2S)-3-[tert-butyl(diphenyl)silyl]oxy-2-(6-methylheptanoylamino)propanoic acid |
InChI |
InChI=1S/C27H39NO4Si/c1-21(2)14-12-13-19-25(29)28-24(26(30)31)20-32-33(27(3,4)5,22-15-8-6-9-16-22)23-17-10-7-11-18-23/h6-11,15-18,21,24H,12-14,19-20H2,1-5H3,(H,28,29)(H,30,31)/t24-/m0/s1 |
InChI Key |
VTDJBVRVRRVJJZ-DEOSSOPVSA-N |
Isomeric SMILES |
CC(C)CCCCC(=O)N[C@@H](CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)O |
Canonical SMILES |
CC(C)CCCCC(=O)NC(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.